Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methylamino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the difluoro substituents. The methylamino group is then added through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidine oxides, while nucleophilic substitution can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is unique due to the presence of both difluoro and methylamino groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H20F2N2O2 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-11(12,13)8(7-15)14-4/h8,14H,5-7H2,1-4H3 |
InChI Key |
ATKIACVXWJFCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC)(F)F |
Origin of Product |
United States |
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